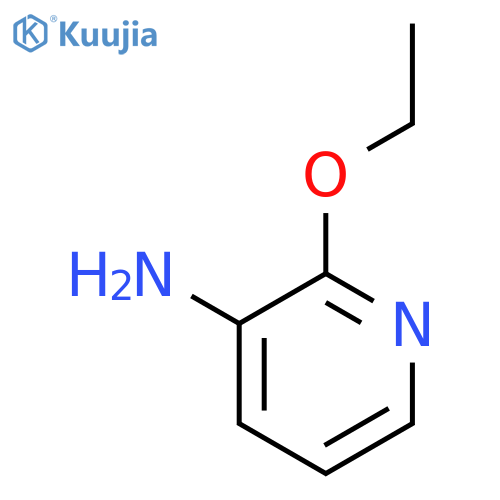

Cas no 51468-01-0 (2-ethoxypyridin-3-amine)

2-ethoxypyridin-3-amine 化学的及び物理的性質

名前と識別子

-

- 3-Pyridinamine, 2-ethoxy-

- 2-ethoxypyridin-3-amine

- MFCD09738392

- EN300-37457

- SB52708

- CS-0119946

- BCA46801

- ZB1050

- 2-Ethoxy-3-pyridinamine

- CHEMBL3277158

- AKOS000145411

- DTXSID50588565

- 3-amino-2-ethoxypyridine

- BS-13216

- SCHEMBL1647418

- Z240084312

- 51468-01-0

- F20019

- OKSTUZYCGUDGOA-UHFFFAOYSA-N

- 3-pyridinamine,2-ethoxy-

- DB-093769

- STL253606

-

- MDL: MFCD09738392

- インチ: InChI=1S/C7H10N2O/c1-2-10-7-6(8)4-3-5-9-7/h3-5H,2,8H2,1H3

- InChIKey: OKSTUZYCGUDGOA-UHFFFAOYSA-N

- ほほえんだ: CCOC1=C(C=CC=N1)N

計算された属性

- せいみつぶんしりょう: 138.0794

- どういたいしつりょう: 138.079312947g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 97.6

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 48.1Ų

じっけんとくせい

- 密度みつど: 1.1±0.1 g/cm3

- ゆうかいてん: NA

- ふってん: 254.5±20.0 °C at 760 mmHg

- PSA: 48.14

- じょうきあつ: 0.0±0.5 mmHg at 25°C

2-ethoxypyridin-3-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-ethoxypyridin-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E677168-250mg |

2-ethoxypyridin-3-amine |

51468-01-0 | 250mg |

$ 295.00 | 2022-06-05 | ||

| Chemenu | CM279607-500mg |

2-Ethoxypyridin-3-amine |

51468-01-0 | 95% | 500mg |

$177 | 2022-06-11 | |

| Enamine | EN300-37457-1.0g |

2-ethoxypyridin-3-amine |

51468-01-0 | 95% | 1g |

$309.0 | 2023-05-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1190586-500mg |

2-Ethoxypyridin-3-amine |

51468-01-0 | 95% | 500mg |

¥6048.00 | 2024-05-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1190586-1g |

2-Ethoxypyridin-3-amine |

51468-01-0 | 95% | 1g |

¥7225.00 | 2024-05-10 | |

| Enamine | EN300-37457-0.1g |

2-ethoxypyridin-3-amine |

51468-01-0 | 95% | 0.1g |

$107.0 | 2023-02-10 | |

| Enamine | EN300-37457-0.5g |

2-ethoxypyridin-3-amine |

51468-01-0 | 95% | 0.5g |

$240.0 | 2023-05-03 | |

| Aaron | AR00DM06-500mg |

2-Ethoxypyridin-3-amine |

51468-01-0 | 97% | 500mg |

$121.00 | 2025-01-24 | |

| A2B Chem LLC | AG33946-250mg |

2-Ethoxypyridin-3-amine |

51468-01-0 | 95% | 250mg |

$197.00 | 2024-04-19 | |

| A2B Chem LLC | AG33946-500mg |

2-Ethoxypyridin-3-amine |

51468-01-0 | 95% | 500mg |

$288.00 | 2024-04-19 |

2-ethoxypyridin-3-amine 関連文献

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299

2-ethoxypyridin-3-amineに関する追加情報

2-Ethoxypyridin-3-Amine (CAS No. 51468-01-0): A Comprehensive Overview

2-Ethoxypyridin-3-Amine, also known by its CAS registry number 51468-01-0, is a versatile organic compound with significant applications in various fields of chemistry and material science. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique electronic properties and structural diversity. The molecule consists of a pyridine ring substituted with an ethoxy group at the 2-position and an amino group at the 3-position, making it a valuable intermediate in the synthesis of advanced materials and pharmaceutical agents.

The chemical structure of 2-Ethoxypyridin-3-Amine plays a pivotal role in its reactivity and functionality. The pyridine ring is an aromatic six-membered ring with one nitrogen atom, which contributes to its stability and ability to participate in various chemical reactions. The ethoxy group (-OCH₂CH₃) at the 2-position introduces electron-donating effects, while the amino group (-NH₂) at the 3-position imparts nucleophilic character. This combination makes the compound highly reactive towards electrophilic substitution, nucleophilic addition, and other transformations, making it a valuable building block in organic synthesis.

Recent advancements in synthetic methodologies have expanded the scope of applications for 2-Ethoxypyridin-3-Amine. For instance, researchers have explored its use as a precursor for synthesizing heterocyclic compounds with potential applications in drug discovery. The compound's ability to undergo cyclization reactions under mild conditions has been leveraged to construct bioactive molecules targeting various therapeutic areas, including anti-inflammatory and anticancer agents. Furthermore, its role as an intermediate in the synthesis of advanced materials, such as conductive polymers and metal-organic frameworks (MOFs), has been extensively investigated.

The physical properties of 2-Ethoxypyridin-3-Amine are critical for its practical applications. It is typically a crystalline solid with a melting point of approximately 150°C and a boiling point around 350°C under standard conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane, chloroform, and ethanol. These properties make it suitable for use in solution-based chemical reactions and purification processes.

From a synthetic perspective, 2-Ethoxypyridin-3-Amine can be prepared through several routes, including nucleophilic substitution and condensation reactions. One common method involves the reaction of pyridine derivatives with appropriate alkylating agents or amine sources under controlled conditions. Recent studies have also explored green chemistry approaches to synthesize this compound, emphasizing the use of eco-friendly solvents and catalysts to minimize environmental impact.

In terms of applications, 2-Ethoxypyridin-3-Amine has found utility in diverse areas. In the pharmaceutical industry, it serves as an intermediate for synthesizing bioactive compounds with potential therapeutic benefits. Its ability to act as a chelating agent makes it valuable in coordination chemistry for constructing metal complexes with unique magnetic or catalytic properties. Additionally, the compound has been employed in the synthesis of advanced materials such as conductive polymers and sensors, where its electronic properties play a crucial role.

Recent research has highlighted the potential of 2-Ethoxypyridin-3-Amine in energy-related applications. For instance, studies have demonstrated its use as a precursor for synthesizing metal-free catalysts for hydrogen evolution reactions (HER), which are critical for sustainable energy production. The compound's ability to form stable radicals under certain conditions has also been exploited in radical polymerization processes, leading to novel polymeric materials with tailored properties.

In conclusion, 2-Ethoxypyridin-3-Amine (CAS No. 51468-01-0) is a multifaceted organic compound with significant potential across various scientific disciplines. Its unique chemical structure, reactivity, and physical properties make it an invaluable tool in organic synthesis, materials science, and drug discovery. As research continues to uncover new applications and synthetic strategies for this compound, its importance in both academic and industrial settings is expected to grow further.

51468-01-0 (2-ethoxypyridin-3-amine) 関連製品

- 20265-38-7(2-Methoxypyridin-3-amine)

- 2228372-29-8(1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropan-1-amine)

- 1645267-57-7(1-(1-Adamantyl)-3,5-dimethylpyridinium bromide)

- 1038376-60-1(1-(5-bromo-2-methoxyphenyl)-2,2-difluoroethan-1-amine)

- 1155094-40-8(2-(chloromethyl)-5-fluoro-1-phenyl-1H-1,3-benzodiazole)

- 928-04-1(Potassium but-2-ynedioate)

- 1219827-94-7(2-cyclopropaneamido-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid)

- 32476-67-8(Periplocymarin)

- 223560-62-1(N-(2-phenylethyl)sulfamoyl chloride)

- 2227907-84-6(rac-(1R,2S)-2-(methoxymethyl)cyclohexan-1-ol)